molecular formula C6H12O3 B7909140 3,3-Dimethoxybutanal

3,3-Dimethoxybutanal

Cat. No.: B7909140
M. Wt: 132.16 g/mol
InChI Key: SXDCKSSXFPOLRX-UHFFFAOYSA-N
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Description

3,3-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3 It is an aldehyde with two methoxy groups attached to the third carbon atom of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxybutanal can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethoxypropene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 3,3-dimethoxypropene, followed by rearrangement to form the aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxybutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3-dimethoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 3,3-dimethoxybutanol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3,3-Dimethoxybutanoic acid.

    Reduction: 3,3-Dimethoxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxybutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethoxybutanal in chemical reactions involves its electrophilic carbonyl carbon, which can undergo nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, facilitating various transformations. In biological systems, it may interact with enzymes that catalyze aldehyde reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanal: Similar in structure but with methyl groups instead of methoxy groups.

    3,3-Dimethoxypropionaldehyde: Similar but with a shorter carbon chain.

    3,3-Dimethoxybutanoic acid: The oxidized form of 3,3-dimethoxybutanal.

Uniqueness

This compound is unique due to the presence of two methoxy groups, which provide distinct reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3,3-dimethoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(8-2,9-3)4-5-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCKSSXFPOLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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